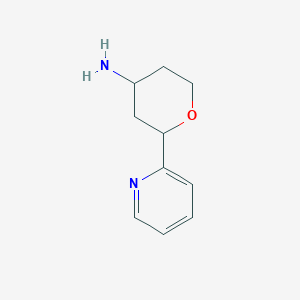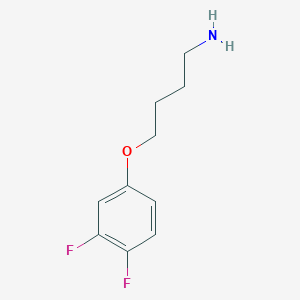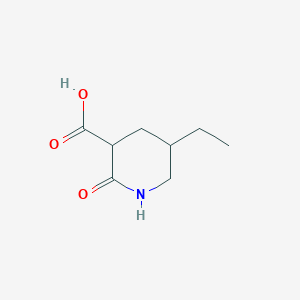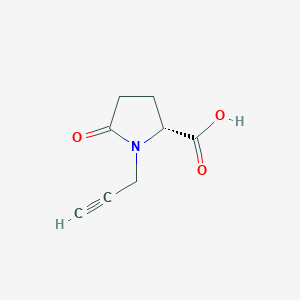![molecular formula C13H16FN B13252693 8-(2-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13252693.png)
8-(2-Fluorophenyl)-6-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Fluorophenyl)-6-azaspiro[3.4]octane is a spirocyclic compound characterized by a unique structure where a fluorophenyl group is attached to an azaspirooctane core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Fluorophenyl)-6-azaspiro[3.4]octane typically involves the annulation of cyclopentane and azetidine rings. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered azetidine ring . These methods employ readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes developed in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for further research and development.
Chemical Reactions Analysis
Types of Reactions
8-(2-Fluorophenyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the fluorophenyl ring.
Scientific Research Applications
8-(2-Fluorophenyl)-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Medicine: It is explored as a potential drug candidate due to its unique structure and biological activity.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-Fluorophenyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: A structurally similar compound with a different substituent on the spirocyclic core.
3-(4-Fluorophenyl)thiophene: Another fluorophenyl-substituted compound with distinct electronic properties.
Uniqueness
8-(2-Fluorophenyl)-6-azaspiro[3.4]octane is unique due to its specific spirocyclic structure and the presence of a fluorophenyl group. This combination imparts distinct physicochemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H16FN |
|---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
8-(2-fluorophenyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C13H16FN/c14-12-5-2-1-4-10(12)11-8-15-9-13(11)6-3-7-13/h1-2,4-5,11,15H,3,6-9H2 |
InChI Key |
IYKBQPFYENVEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B13252619.png)










![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine](/img/structure/B13252675.png)

